molecular formula C12H11ClN2 B14227412 3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- CAS No. 509953-51-9

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)-

Katalognummer: B14227412
CAS-Nummer: 509953-51-9
Molekulargewicht: 218.68 g/mol
InChI-Schlüssel: ZOSAKMSHSYGBSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- is a chemical compound with the molecular formula C12H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- typically involves the reaction of 3-aminopyridine with 4-methylphenyl chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves multi-step processes, including the use of extraction and purification techniques to achieve high purity levels. The use of advanced equipment and optimized reaction conditions ensures efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may produce various halogenated pyridine compounds .

Wissenschaftliche Forschungsanwendungen

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

509953-51-9

Molekularformel

C12H11ClN2

Molekulargewicht

218.68 g/mol

IUPAC-Name

2-chloro-N-(4-methylphenyl)pyridin-3-amine

InChI

InChI=1S/C12H11ClN2/c1-9-4-6-10(7-5-9)15-11-3-2-8-14-12(11)13/h2-8,15H,1H3

InChI-Schlüssel

ZOSAKMSHSYGBSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=C(N=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.